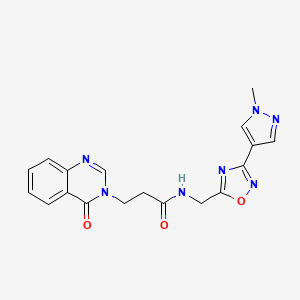
N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a useful research compound. Its molecular formula is C18H17N7O3 and its molecular weight is 379.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological assays that highlight its efficacy against different biological targets.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Pyrazole and Oxadiazole Moieties : These heterocycles are known for their diverse biological activities, including antimicrobial and anticancer properties.
- Quinazoline Core : Quinazolines have been recognized for their role in various therapeutic applications, particularly in cancer treatment.
Molecular Formula
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyrazole and Oxadiazole Rings : Utilizing appropriate reagents to facilitate cyclization.
- Quinazoline Synthesis : Often achieved through condensation reactions involving an amine and a carbonyl compound.
- Final Coupling : The final step involves linking the pyrazole and oxadiazole moieties to the quinazoline structure via an amide bond.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance:
- Antibacterial Assays : Compounds containing pyrazole and oxadiazole have shown broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. In particular, derivatives have demonstrated enhanced efficacy compared to traditional antibiotics like Oxytetracycline .
| Compound | Activity Type | Target Organisms | Efficacy |
|---|---|---|---|
| 14h | Fungicidal | Pyricularia oryae | 77.8% Inhibition |
| 5k | Antibacterial | Staphylococcus aureus | Significant |
Anticancer Activity
Quinazoline derivatives are well-documented for their anticancer effects. Studies have shown that similar compounds induce apoptosis in cancer cell lines through various mechanisms:
- Inhibition of Kinase Activity : Many quinazoline derivatives act as kinase inhibitors, disrupting signaling pathways essential for cancer cell proliferation.
- Induction of Cell Cycle Arrest : Certain compounds have been shown to halt the cell cycle at specific checkpoints, leading to increased apoptosis.
Insecticidal Activity
Recent studies have explored the insecticidal potential of related compounds:
- Compounds with pyrazole and oxadiazole linkages exhibited significant insecticidal activity against pests like Mythimna separate and Helicoverpa armigera, with lethal concentrations (LC50) indicating promising leads for agricultural applications .
The precise mechanism of action for this compound is still under investigation but may involve:
- Targeting Specific Enzymes : The compound likely interacts with key enzymes involved in cellular processes such as DNA replication and repair.
- Modulation of Signaling Pathways : By influencing signaling pathways associated with cell growth and survival, this compound may enhance apoptosis in malignant cells.
Case Studies
Several studies have documented the biological activity of similar compounds:
属性
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-oxoquinazolin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7O3/c1-24-10-12(8-21-24)17-22-16(28-23-17)9-19-15(26)6-7-25-11-20-14-5-3-2-4-13(14)18(25)27/h2-5,8,10-11H,6-7,9H2,1H3,(H,19,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKZKPRQRUDFRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)CCN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














